3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 1408589-53-6
VCID: VC2573065
InChI: InChI=1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19)
SMILES: CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N
Molecular Formula: C14H16BrN3OS
Molecular Weight: 354.27 g/mol

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide

CAS No.: 1408589-53-6

Cat. No.: VC2573065

Molecular Formula: C14H16BrN3OS

Molecular Weight: 354.27 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide - 1408589-53-6

Specification

CAS No. 1408589-53-6
Molecular Formula C14H16BrN3OS
Molecular Weight 354.27 g/mol
IUPAC Name 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
Standard InChI InChI=1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19)
Standard InChI Key HTDNDWQNNXVYRA-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N
Canonical SMILES CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N

Introduction

Structural Identity and Basic Properties

3-Amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide is a complex organic compound containing several functional groups including amino, dimethylamino, and benzamide moieties. The compound belongs to the class of benzamides, specifically functionalized with a thiophene ring that contains a bromine substituent. The compound has been registered with CAS number 1408589-53-6 and has a PubChem CID of 64302705 .

The molecular structure features a central benzamide core with an amino group at the 3-position and a dimethylamino group at the 4-position. The amide nitrogen is connected to a (4-bromothiophen-2-yl)methyl group, creating a compound with multiple centers for potential hydrogen bonding and other interactions.

Physicochemical Properties

The key physicochemical properties of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide are summarized in Table 1 below:

PropertyValue
Molecular FormulaC₁₄H₁₆BrN₃OS
Molecular Weight354.27 g/mol
CAS Number1408589-53-6
InChIKeyHTDNDWQNNXVYRA-UHFFFAOYSA-N
Physical StateNot specified in available literature
Melting PointNot specified in available literature
Boiling PointNot specified in available literature

Table 1: Physicochemical properties of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide

Molecular Structure Analysis

Structural Representation

The chemical structure of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide can be represented using various notations. The SMILES notation for this compound is:

CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N

The InChI representation provides a more detailed structural description:

InChI=1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19)

Functional Group Analysis

The compound contains several key functional groups that contribute to its chemical behavior:

  • Benzamide group (C(=O)N): Forms the core structure and is capable of hydrogen bonding

  • Primary amine (-NH₂): Located at the 3-position of the benzene ring

  • Dimethylamino group (-N(CH₃)₂): Located at the 4-position of the benzene ring

  • Thiophene ring: A five-membered aromatic heterocycle containing sulfur

  • Bromine substituent: Attached to the 4-position of the thiophene ring

Structural Features Comparison

Table 2 presents a comparison of structural features between 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide and related benzamide compounds mentioned in the literature:

CompoundCore StructureKey SubstituentsPotential Activity
3-Amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamideBenzamide3-amino, 4-dimethylamino, 4-bromothiophen-2-ylmethylNot specified in literature
N-(2-bromophenyl)-4-methoxy-3-aminobenzamideBenzamide3-amino, 4-methoxy, 2-bromophenylNot specified in literature
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesBenzamide4-bromo, 3,5-dimethoxyphenylFGFR1 inhibition

Table 2: Comparison of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide with related benzamide compounds

Chemical Characteristics and Reactivity

Stability Considerations

The compound contains multiple functional groups that could affect its stability:

  • The presence of the bromine atom may make the compound sensitive to light, potentially leading to decomposition over time

  • The amide linkage is relatively stable under neutral conditions but susceptible to hydrolysis in strongly acidic or basic environments

  • The dimethylamino group provides basic character to the molecule and may impact solubility in various solvents

CompoundKey Synthetic StepsReagentsConditions
3-Amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamideAcid activation, Amidation, ReductionThionyl chloride, Amine, Reducing agentVaries based on specific protocol
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideAcid chloride formation, AcylationThionyl chloride, Triethylamine, THFRoom temperature, 15h
Para-aminobenzoic acid derivativesCarboxylate formation, AlkylationVarious, specific to targetOften under microwave irradiation

Table 3: Comparison of potential synthetic approaches for 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide with related compounds

Current Research Status and Future Directions

The current research status of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide appears to be limited, with minimal specific information available in the scientific literature. This suggests several potential research directions:

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Development of efficient synthetic routes with optimized yields

  • Investigation of potential biological activities, particularly in areas where related benzamide compounds have shown promise

  • Structure-activity relationship studies to understand the contribution of each functional group to any observed biological activities

  • Exploration of the compound as a chemical intermediate for the synthesis of more complex molecules

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